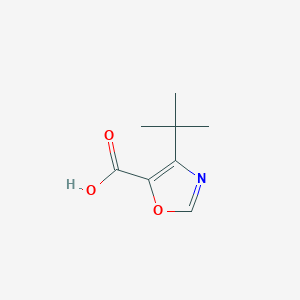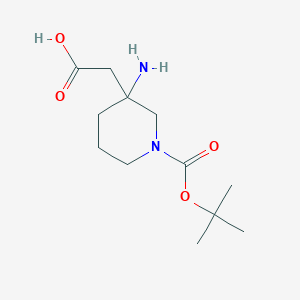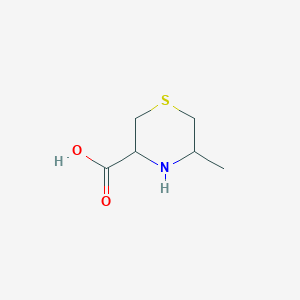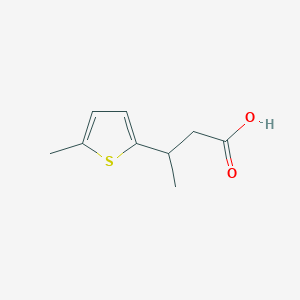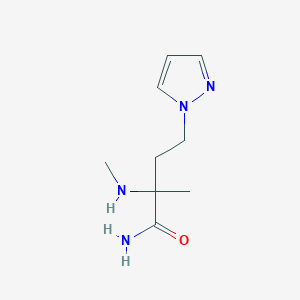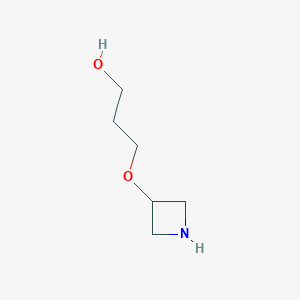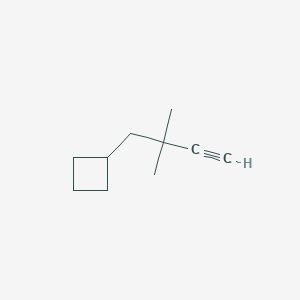
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane is an organic compound with the molecular formula C10H16 It consists of a cyclobutane ring substituted with a (2,2-dimethylbut-3-yn-1-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane typically involves the reaction of cyclobutane with 2,2-dimethylbut-3-yn-1-ol under specific conditions. One common method includes the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), strong acids or bases
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclobutanes
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets. Additionally, its cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbut-3-yn-1-ol: A precursor in the synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane.
Cyclobutane: The parent compound, which lacks the (2,2-dimethylbut-3-yn-1-yl) substituent.
(2,2-Dimethylbut-3-yn-1-yl)oxy]methylbenzene: A structurally related compound with a benzene ring instead of a cyclobutane ring.
Uniqueness
The presence of the (2,2-dimethylbut-3-yn-1-yl) group enhances its stability and provides opportunities for further functionalization .
Eigenschaften
CAS-Nummer |
2098142-75-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,2-dimethylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
HTZYCVFVFBXZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



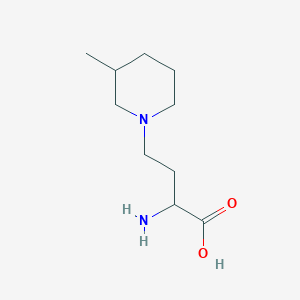
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
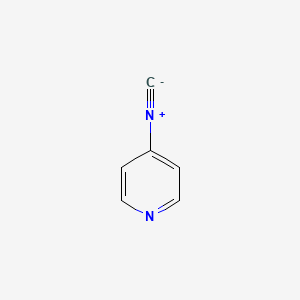
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
